2-(2,3-Dihydro-1,3-benzothiazol-2-yl)-6-methoxyphenol
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Overview
Description
2-(2,3-Dihydro-1,3-benzothiazol-2-yl)-6-methoxyphenol is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a methoxy group (-OCH3) attached to the phenol ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-1,3-benzothiazol-2-yl)-6-methoxyphenol typically involves the condensation of 2-aminothiophenol with a methoxy-substituted benzaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzothiazole ring. The reaction conditions, such as temperature, solvent, and pH, can significantly affect the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1,3-benzothiazol-2-yl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,3-Dihydro-1,3-benzothiazol-2-yl)-6-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-1,3-benzothiazol-2-yl)-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the benzothiazole ring can interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydro-1,3-benzothiazol-2-yl)benzoic acid
- 5-(2,3-Dihydro-1,3-benzothiazol-2-yl)-3-ethyl-2-methyl-1-phenyl-1H-benzimidazol-3-ium
Uniqueness
2-(2,3-Dihydro-1,3-benzothiazol-2-yl)-6-methoxyphenol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzothiazole derivatives and can lead to different applications and properties.
Properties
CAS No. |
41570-03-0 |
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Molecular Formula |
C14H13NO2S |
Molecular Weight |
259.33 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,3-benzothiazol-2-yl)-6-methoxyphenol |
InChI |
InChI=1S/C14H13NO2S/c1-17-11-7-4-5-9(13(11)16)14-15-10-6-2-3-8-12(10)18-14/h2-8,14-16H,1H3 |
InChI Key |
OBIUBDLLWWRQBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C2NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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